molecular formula C4H4O6-2 B1217512 Meso-tartrate CAS No. 5976-95-4

Meso-tartrate

Cat. No. B1217512
CAS RN: 5976-95-4
M. Wt: 148.07 g/mol
InChI Key: FEWJPZIEWOKRBE-XIXRPRMCSA-L
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Description

Meso-tartrate(2-) is a 2,3-dihydroxybutanedioate. It is a conjugate base of a meso-tartrate(1-).

Scientific Research Applications

1. Anticaking Agent in Sodium Chloride

Meso-tartrate, specifically iron(III) meso-tartrate, has been identified as a novel anticaking agent for sodium chloride. Research suggests that the binuclear iron(III) complex with bridging meso-tartrate ligands exhibits a specific molecular structure that contributes to its anticaking activity. This complex's ability to form a charge distribution matching the sodium chloride crystal surface explains its effectiveness as an anticaking agent (Bode et al., 2016).

2. Component in Crystal Engineering

Meso-tartrate is used in crystal engineering, particularly in the synthesis of copper compounds. The crystallization of copper tartrate with various enantiomers and diastereomers of tartaric acid, including meso-tartrate, leads to new crystal structures with potential industrial or medical applications. These structures show significant physical property variations from plain copper tartrate (Kremer & Englert, 2019).

3. Inhibition of Bacterial Growth

Studies have shown that meso-tartrate can inhibit the growth of certain strains of bacteria, such as Salmonella typhimurium. This inhibition is not bactericidal but rather inhibitory, as the bacteria can resume growth when transferred to a fresh medium without meso-tartrate. The study highlights the potential of meso-tartrate as a growth-inhibiting agent for specific bacterial strains (Alfredsson & Old, 2009).

4. Nonlinear Optical Material

Meso-tartrate is used in synthesizing nonlinear optical materials, like piperazinium meso-tartrate. This compound has been shown to possess significant optical properties, including a wide transparency window and prominent photoluminescence, making it useful for optoelectronics applications (Subhashini et al., 2013).

5. Role in Abiotic Pathways to the Citric Acid Cycle

Research has demonstrated that meso-tartrate can be formed abiotically via the cyanide-catalyzed dimerization of glyoxylate, suggesting an alternative prebiotic pathway for the citric acid cycle. This pathway may have implications for understanding early biochemical processes on Earth (Butch et al., 2013).

6. Binding Studies in Biochemistry

Meso-tartrate is studied for its binding properties in biochemistry, especially regarding enzymes like tartrate dehydrogenase from Pseudomonas putida. These studies provide insights into enzyme mechanisms, such as half-of-the-sites reactivity and the influence of various ligands on enzyme function (Karsten & Cook, 2006).

7. Chiral Recognition in Chemistry

Meso-tartrate plays a role in chiral recognition, as seen in studies involving optically active macrocycles. These studies explore the interaction of these macrocycles with different chiral dicarboxylates, including tartrate anions, to understand chiral discrimination in chemical reactions (Alfonso et al., 2000).

8. Photoluminescence in Doped Materials

Meso-tartrate is involved in the synthesis of doped materials exhibiting photoluminescence. For example, ZnWO4 crystallites/architectures doped with rare earth ions and promoted by meso-tartrate show unique luminescence properties, making them suitable for various applications in material science (Li et al., 2019).

properties

CAS RN

5976-95-4

Product Name

Meso-tartrate

Molecular Formula

C4H4O6-2

Molecular Weight

148.07 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2+

InChI Key

FEWJPZIEWOKRBE-XIXRPRMCSA-L

Isomeric SMILES

[C@@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O

Other CAS RN

5976-95-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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